molecular formula C10H10O2 B579238 5-Methylchroman-4-one CAS No. 18385-68-7

5-Methylchroman-4-one

Cat. No.: B579238
CAS No.: 18385-68-7
M. Wt: 162.188
InChI Key: ZFVQMWINGWSVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylchroman-4-one: is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyranone ring, with a methyl group attached at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One common method for synthesizing 5-Methylchroman-4-one involves the Pechmann condensation of substituted phenols with β-ketoesters in the presence of acid catalysts. This reaction typically requires heating and results in the formation of the chromanone ring.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

Scientific Research Applications

Chemistry:

  • 5-Methylchroman-4-one serves as a building block for the synthesis of various complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism:

  • The biological activity of 5-Methylchroman-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl group at the fifth position but shares a similar core structure.

    Flavanone: Contains a similar chromanone structure but with a phenyl group at the second position.

    Isoflavone: Similar to flavanone but with the phenyl group at the third position.

Uniqueness:

Properties

IUPAC Name

5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQMWINGWSVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675457
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-68-7
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.